N~2~-methyl-N-tricyclo[3.3.1.1~3,7~]dec-1-ylglycinamide
Description
H-Sar-NH-Ad is a synthetic compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a sarcosine (Sar) moiety linked to an adamantane (Ad) group through an amide bond. The combination of these two distinct chemical entities imparts unique chemical and biological properties to H-Sar-NH-Ad.
Properties
Molecular Formula |
C13H22N2O |
|---|---|
Molecular Weight |
222.33 g/mol |
IUPAC Name |
N-(1-adamantyl)-2-(methylamino)acetamide |
InChI |
InChI=1S/C13H22N2O/c1-14-8-12(16)15-13-5-9-2-10(6-13)4-11(3-9)7-13/h9-11,14H,2-8H2,1H3,(H,15,16) |
InChI Key |
SHXKRMMITDEQSE-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)NC12CC3CC(C1)CC(C3)C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Sar-NH-Ad typically involves the coupling of sarcosine with adamantane derivatives. One common method is the solution-phase synthesis, where sarcosine is first protected with a suitable protecting group to prevent unwanted side reactions. The protected sarcosine is then reacted with an adamantane derivative under conditions that promote amide bond formation. After the coupling reaction, the protecting group is removed to yield the final product, H-Sar-NH-Ad .
Industrial Production Methods
Industrial production of H-Sar-NH-Ad follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of automated synthesis equipment, high-purity reagents, and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
H-Sar-NH-Ad undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert H-Sar-NH-Ad to its reduced forms.
Substitution: The adamantane moiety can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the adamantane moiety.
Scientific Research Applications
H-Sar-NH-Ad has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: H-Sar-NH-Ad is used in the development of advanced materials and as a precursor for the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of H-Sar-NH-Ad involves its interaction with specific molecular targets. The sarcosine moiety can interact with enzymes and receptors, modulating their activity. The adamantane group provides stability and enhances the compound’s ability to penetrate biological membranes. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
H-Sar-NH-Lys: Another sarcosine-based compound with a lysine moiety.
H-Sar-NH-Gln: A compound where sarcosine is linked to glutamine.
H-Sar-NH-Phe: A similar compound with a phenylalanine moiety .
Uniqueness
H-Sar-NH-Ad is unique due to the presence of the adamantane group, which imparts distinct chemical and biological properties. The adamantane moiety enhances the compound’s stability and membrane permeability, making it more effective in various applications compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
